Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-

regioisomer Suzuki-Miyaura coupling biphenyl connectivity

Select Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)- (CAS 1106837-43-7) for its non-linear meta-substitution pattern that introduces a ~120° kink in molecular frameworks—critical for achieving bent pharmacophore geometries and corrugated MOF topologies. Generic biphenylboronic acids cannot replicate this spatial orientation. The aldehyde handle enables orthogonal post-functionalization while the boronic acid moiety engages in Suzuki-Miyaura couplings. Avoid regioisomeric alternatives (e.g., CAS 868046-59-7) that produce undesired linear products. This compound is essential for preserving synthetic route fidelity and downstream 3D molecular architecture.

Molecular Formula C13H11BO3
Molecular Weight 226.04 g/mol
CAS No. 1106837-43-7
Cat. No. B12282156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-
CAS1106837-43-7
Molecular FormulaC13H11BO3
Molecular Weight226.04 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C2=CC=C(C=C2)C=O)(O)O
InChIInChI=1S/C13H11BO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9,16-17H
InChIKeyVBZKTHLSWTYPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1106837-43-7: Boronic Acid B-(4'-formyl[1,1'-biphenyl]-3-yl) CAS Registry and Chemical Class Procurement Reference


Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)- (CAS 1106837-43-7) is a heterobifunctional biphenyl derivative that incorporates a boronic acid moiety (-B(OH)₂) at the 3-position of the biphenyl core and a formyl group (-CHO) at the 4′-position of the opposing phenyl ring . With the molecular formula C₁₃H₁₁BO₃ and a molecular weight of 226.04 g/mol, this compound belongs to the arylboronic acid class and functions as a cross-coupling building block capable of participating in both C–C bond-forming reactions via the boronic acid handle and subsequent condensation or post-functionalization via the terminal aldehyde . Its dual orthogonal reactivity makes it a relevant intermediate for the construction of complex molecular architectures in pharmaceutical and materials science research programs [1].

Why Generic Substitution of CAS 1106837-43-7 with Analogous Arylboronic Acids Is Not Feasible in Procurement


Substituting CAS 1106837-43-7 with generic biphenylboronic acids (e.g., 2-biphenylboronic acid, CAS 4688-76-0), simple formylphenylboronic acids (e.g., 4-formylphenylboronic acid, CAS 87199-17-5), or the regioisomeric analogue 4-(4-formylphenyl)phenylboronic acid (CAS 868046-59-7) is not structurally or functionally equivalent. The target compound's unique connectivity—a boronic acid at the 3-position and a formyl group at the 4′-position of the biphenyl scaffold—establishes a specific spatial orientation and electronic profile that cannot be replicated by positional isomers or monofunctional alternatives [1]. In Suzuki-Miyaura coupling applications, yields of biaryl products are strongly dependent on the substitution pattern of both coupling partners; altering the position of either the boronic acid or the formyl group changes the steric and electronic environment of the reaction center, which can significantly affect coupling efficiency and product outcomes . This structural specificity means that procurement decisions cannot default to a broader boronic acid class selection without compromising synthetic route fidelity or downstream molecular geometry [2].

Quantitative Differentiation Evidence: CAS 1106837-43-7 Versus Structural Comparators


Regioisomeric Differentiation: B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic Acid (CAS 1106837-43-7) vs. (4'-Formyl[1,1'-biphenyl]-4-yl)boronic Acid (CAS 868046-59-7)

CAS 1106837-43-7 is the 3-borono regioisomer of formylbiphenylboronic acid, with the boronic acid moiety attached at the 3-position of the biphenyl core and the formyl group at the 4′-position. Its closest commercially available regioisomer, CAS 868046-59-7 (B-(4'-formyl[1,1'-biphenyl]-4-yl)boronic acid), bears the boronic acid at the 4-position of the same biphenyl system [1]. The difference in substitution pattern (3- vs. 4- position for the boronic acid handle) results in distinct steric encumbrance and electronic distribution across the biphenyl framework. In Pd-catalyzed Suzuki-Miyaura couplings, this positional variation alters the transmetalation step kinetics and can influence both reaction yield and the conformational properties of the resulting biaryl products [2].

regioisomer Suzuki-Miyaura coupling biphenyl connectivity positional specificity

Structural Differentiation: CAS 1106837-43-7 (Biphenyl Scaffold) vs. 4-Formylphenylboronic Acid (CAS 87199-17-5, Single Phenyl Ring)

CAS 1106837-43-7 contains a biphenyl core (two connected phenyl rings) that provides an extended aromatic framework with a molecular weight of 226.04 g/mol. In contrast, 4-formylphenylboronic acid (CAS 87199-17-5) consists of a single phenyl ring bearing both the boronic acid and formyl substituents, with a molecular weight of 149.94 g/mol [1]. The biphenyl scaffold in CAS 1106837-43-7 offers a longer and more rigid molecular axis, enabling greater spatial separation between the boronic acid and formyl reactive sites. This extended geometry influences the photophysical and electronic properties of materials constructed from these building blocks [2].

biphenyl extended conjugation structural complexity molecular length

Yield Dependence on Substitution Pattern: Class-Level Evidence for Positional Boronic Acid Effects in Suzuki-Miyaura Coupling

In a systematic study of Suzuki-Miyaura coupling reactions between formylphenylboronic acids and bromopyridylcarboxylic acids, the reaction yield was demonstrated to be strongly dependent on the substitution pattern of the two coupling partners . This class-level evidence establishes that altering the position of the boronic acid moiety—as would occur when substituting CAS 1106837-43-7 (3-position boronic acid) with regioisomeric or alternative formylarylboronic acids—predictably affects coupling efficiency and product outcomes [1]. The 3-position boronic acid connectivity in CAS 1106837-43-7 presents a specific steric and electronic profile at the palladium center during the transmetalation step of the catalytic cycle, which differs from that of 2- or 4-substituted boronic acids. Such differences can translate into measurable variations in product yield under identical reaction conditions, although direct head-to-head yield comparisons for this specific compound are not yet available in the published literature.

Suzuki-Miyaura coupling substituent effects yield optimization cross-coupling

Defined Application Scenarios for Boronic Acid B-(4'-formyl[1,1'-biphenyl]-3-yl) CAS 1106837-43-7 Based on Structural Evidence


Construction of Angular Biaryl Architectures in Medicinal Chemistry

In medicinal chemistry programs requiring biaryl-containing pharmacophores with a bent or angular three-dimensional geometry, CAS 1106837-43-7 provides the requisite meta-substitution pattern (boronic acid at the 3-position). This connectivity vector introduces a ~120° turn in the molecular framework when the boronic acid moiety is used as a coupling handle in Suzuki-Miyaura reactions [1]. The resulting products possess a non-linear shape that can be critical for achieving proper spatial complementarity with protein binding pockets. Use of the 4-position regioisomer (CAS 868046-59-7) would instead yield linear para-substituted products with fundamentally different molecular shapes, potentially abrogating target engagement and structure-activity relationships [2].

Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Linker Synthesis

CAS 1106837-43-7 serves as a heterobifunctional monomer for the construction of extended porous frameworks. The biphenyl core provides rigid spacing between the boronic acid and formyl reactive termini, enabling the formation of well-defined pore architectures [1]. The formyl group can participate in Schiff-base condensation with amine-bearing co-monomers, while the boronic acid moiety can undergo either Suzuki coupling for framework extension or boronate ester formation for dynamic covalent assembly [2]. The specific 3-position attachment of the boronic acid on the biphenyl scaffold introduces a kink that may favor the formation of non-linear or corrugated framework topologies, differentiating this linker from its linear 4-position analogue.

Fluorescent Probe and Molecular Sensor Development

The biphenyl core of CAS 1106837-43-7 imparts extended π-conjugation relative to single-ring arylboronic acids (e.g., 4-formylphenylboronic acid), which can modulate the photophysical properties of derived fluorescent probes [1]. The dual functionality (boronic acid for diol recognition; aldehyde for condensation-based labeling) enables covalent attachment to biomolecules or polymeric matrices while preserving analyte-binding capacity. In applications such as saccharide sensing or glycoprotein detection, the biphenyl scaffold may enhance fluorescence quantum yield or shift emission wavelengths compared to monophenyl-based sensors, due to the extended conjugated system and increased structural rigidity [2].

Stepwise Iterative Synthesis of Oligoarenes and Conjugated Polymers

CAS 1106837-43-7 is applicable in iterative synthetic strategies for constructing oligoarene chains and conjugated polymers with precisely controlled sequences. The boronic acid moiety serves as a masked coupling site that can be activated for Suzuki-Miyaura cross-coupling with aryl halides, while the aldehyde group remains intact for subsequent functionalization (e.g., Wittig olefination, reductive amination, or further homologation) [1]. This orthogonal reactivity enables a 'protecting-group-free' sequential assembly strategy wherein the biphenyl unit is incorporated into a growing chain with precise control over its position and orientation. The 3-position boronic acid attachment yields meta-linked biphenyl segments that introduce chain curvature, which is valuable for tuning the solution-phase conformation and optoelectronic properties of the final conjugated material [2].

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